molecular formula C8H10N2O3 B13996250 2,3-Diamino-5-methoxybenzoic acid

2,3-Diamino-5-methoxybenzoic acid

Cat. No.: B13996250
M. Wt: 182.18 g/mol
InChI Key: CHPLZXCQMWFXLT-UHFFFAOYSA-N
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Description

2,3-Diamino-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 2 and 3 positions and a methoxy group at the 5 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-methoxybenzoic acid typically involves the nitration of 5-methoxybenzoic acid, followed by reduction and subsequent diazotization. The nitration step introduces nitro groups at the 2 and 3 positions, which are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the diazotization of the amino groups to form the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diamino-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

Scientific Research Applications

Chemistry: 2,3-Diamino-5-methoxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as an inhibitor for certain enzymes, providing insights into their mechanisms of action.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants .

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This dual functionality makes it a potent inhibitor of certain biological processes .

Comparison with Similar Compounds

    2,3-Diaminobenzoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    5-Methoxybenzoic acid: Lacks the amino groups, making it less reactive in certain chemical reactions.

    2,3-Diamino-4-methoxybenzoic acid: Similar structure but with the methoxy group at the 4 position, leading to different steric and electronic effects.

Uniqueness: 2,3-Diamino-5-methoxybenzoic acid is unique due to the presence of both amino and methoxy groups on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2,3-diamino-5-methoxybenzoic acid

InChI

InChI=1S/C8H10N2O3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

CHPLZXCQMWFXLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)N)N)C(=O)O

Origin of Product

United States

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